molecular formula C23H17ClN2O2S2 B12036551 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 586988-78-5

3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12036551
CAS No.: 586988-78-5
M. Wt: 453.0 g/mol
InChI Key: MCRSHDZWVOBYBG-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” typically involves multiple steps, including the formation of the core heterocyclic ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the core ring structure through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 2-oxo-2-phenylethyl groups through substitution reactions.

    Sulfur Incorporation: Incorporation of the sulfur atom through thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, or other substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for heterocyclic synthesis.

Biology

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound is used as a pharmaceutical, it may interact with enzymes or receptors to modulate their activity. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-pyrimidin-4-one
  • 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of “3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” lies in its complex ring structure, which combines multiple heterocyclic systems. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

586988-78-5

Molecular Formula

C23H17ClN2O2S2

Molecular Weight

453.0 g/mol

IUPAC Name

11-(4-chlorophenyl)-10-phenacylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C23H17ClN2O2S2/c24-15-9-11-16(12-10-15)26-22(28)20-17-7-4-8-19(17)30-21(20)25-23(26)29-13-18(27)14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2

InChI Key

MCRSHDZWVOBYBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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